5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione
CAS No.: 328002-46-6
Cat. No.: VC21408004
Molecular Formula: C16H12BrNO2
Molecular Weight: 330.17g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328002-46-6 |
|---|---|
| Molecular Formula | C16H12BrNO2 |
| Molecular Weight | 330.17g/mol |
| IUPAC Name | 5-bromo-1-(2-phenylethyl)indole-2,3-dione |
| Standard InChI | InChI=1S/C16H12BrNO2/c17-12-6-7-14-13(10-12)15(19)16(20)18(14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
| Standard InChI Key | XMGYGDOAQMLZAW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Bromo-1-(2-phenylethyl)-1H-indole-2,3-dione features a complex heterocyclic structure consisting of an indole core with multiple functional groups. The molecule contains a bromine atom at the fifth position of the indole ring and a 2-phenylethyl substituent attached to the nitrogen atom. This compound's indole core consists of a benzene ring fused with a pyrrole ring, with a 2,3-dione functionality in the pyrrole portion creating the characteristic isatin framework .
The presence of both the bromine substituent and the phenylethyl group significantly affects the compound's physicochemical properties and biological activities. The bromine atom, being electron-withdrawing, influences the electron density distribution across the indole ring system, while the phenylethyl group enhances the molecule's lipophilicity and provides additional sites for intermolecular interactions. These structural features collectively contribute to the compound's unique chemical behavior and biological profile.
Physical and Chemical Properties
The key properties of 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 328002-46-6 |
| Molecular Formula | C16H12BrNO2 |
| Molecular Weight | 330.17 g/mol |
| IUPAC Name | 5-bromo-1-(2-phenylethyl)indole-2,3-dione |
| InChI | InChI=1S/C16H12BrNO2/c17-12-6-7-14-13(10-12)15(19)16(20)18(14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
| InChIKey | XMGYGDOAQMLZAW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
The compound is characterized by its distinctive chemical structure, which significantly influences its reactivity patterns. The 2,3-dione functionality serves as an electrophilic center susceptible to nucleophilic attack, while the bromine atom at the 5-position provides a site for potential substitution reactions. The phenylethyl group attached to the nitrogen atom affects the compound's steric properties and can influence its interaction with biological targets .
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione typically involves a multi-step process starting from appropriately substituted anilines. Based on established methodologies for similar compounds, the synthesis generally proceeds through the following key stages:
-
Preparation of 5-bromo-1H-indole-2,3-dione (5-bromoisatin) from 4-bromoaniline
-
N-alkylation of 5-bromoisatin with 2-phenylethyl halide to introduce the phenylethyl group
Specific Synthetic Routes
For the synthesis of 5-bromo-1H-indole-2,3-dione (the precursor), a common approach involves the reaction of 4-bromoaniline with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitroacetaniline. This intermediate is then cyclized in concentrated sulfuric acid to yield 5-bromo-1H-indole-2,3-dione .
The N-alkylation step to introduce the 2-phenylethyl group typically employs a base-mediated reaction between 5-bromo-1H-indole-2,3-dione and 2-phenylethyl bromide. Based on synthetic procedures described for analogous compounds, this reaction is often performed using potassium carbonate as a base in DMF at elevated temperatures (around 60°C) for approximately 1-2 hours .
The general reaction scheme for the N-alkylation step can be represented as:
5-Bromo-1H-indole-2,3-dione + 2-Phenylethyl bromide → 5-Bromo-1-(2-phenylethyl)-1H-indole-2,3-dione
The reported yields for similar N-alkylation reactions typically range from 70-80%, suggesting that this synthetic approach is efficient for the preparation of 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione .
Biological Activity and Enzyme Inhibition
Aldehyde Dehydrogenase Inhibition
One of the most significant biological activities of 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione is its ability to inhibit aldehyde dehydrogenase (ALDH) enzymes. The compound demonstrates an interesting selectivity profile across different ALDH isoforms, which has important implications for its potential therapeutic applications.
| Compound | ALDH1A1 | ALDH2 | ALDH3A1 |
|---|---|---|---|
| 5-Bromo-1-(2-phenylethyl)-1H-indole-2,3-dione | Moderate activity | Enhanced activity | Very low activity (>10,000 nM) |
| 1-(2-Phenylethyl)-1H-indole-2,3-dione | Moderate activity | Moderate activity | Higher activity than brominated analog |
| 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione | Similar to bromo analog | Enhanced activity | Very low activity |
These differences in inhibitory profiles highlight the importance of the 5-position substituent in determining selectivity among ALDH isoforms. The structure-activity relationships derived from these findings provide valuable insights for the design of selective ALDH inhibitors .
Structure-Activity Relationships
Effect of Halogen Substitution
The position and nature of halogen substitution on the indole ring significantly influence the biological activity of indole-2,3-dione derivatives. For 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione, the presence of bromine at the 5-position has specific effects on enzyme inhibition profiles:
-
Substitution with bromine at the 5-position severely reduces potency toward ALDH3A1 compared to the non-halogenated analog
-
The 5-bromo substitution appears to enhance selectivity for ALDH2 over other isoforms
-
The electronic effects of the bromine atom likely influence the binding interactions with the enzyme active sites
Comparing 5-bromo and 5-chloro substituted analogs reveals similar trends in ALDH inhibition, suggesting that the electronegativity and size of the halogen play important roles in determining enzyme selectivity .
Importance of the Phenylethyl Group
The 2-phenylethyl substituent at the nitrogen atom also contributes significantly to the compound's biological activity. Research on related indole-2,3-dione derivatives indicates that:
-
The length of the alkyl chain linking the indole and phenyl rings affects selectivity among ALDH isoforms
-
Longer alkyl chains generally favor ALDH1A1 and ALDH3A1 inhibition
-
The 2-phenylethyl group provides optimal spacing for interaction with specific binding pockets in ALDH enzymes
-
Modifications to the phenyl ring can further modulate activity and selectivity
These structure-activity relationships provide valuable insights for the design of optimized indole-based enzyme inhibitors with enhanced potency and selectivity profiles .
Chemical Reactivity and Functional Group Transformations
Nucleophilic Substitution Reactions
Applications in Medicinal Chemistry and Drug Discovery
Role as Chemical Probes
Beyond potential therapeutic applications, compounds like 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione serve as valuable chemical probes for investigating enzyme function and cellular processes. The selective inhibition of specific ALDH isoforms makes this compound useful for studying the roles of these enzymes in various biological contexts.
Such chemical probes can help elucidate:
-
The physiological functions of different ALDH isoforms
-
The contribution of ALDH enzymes to disease pathogenesis
-
The structural requirements for selective enzyme inhibition
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume